molecular formula C7H5Cl3Mg B1604646 Magnesium chloride (2,5-dichlorophenyl)methanide (1/1/1) CAS No. 213627-19-1

Magnesium chloride (2,5-dichlorophenyl)methanide (1/1/1)

Cat. No.: B1604646
CAS No.: 213627-19-1
M. Wt: 219.8 g/mol
InChI Key: LCSTXMZCRKYVRE-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Grignard Reagents in Organic Synthesis

The journey of organomagnesium halides began in 1900 with the seminal work of French chemist Victor Grignard. thermofisher.combritannica.com While working under Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. thermofisher.combritannica.com These compounds, which became known as Grignard reagents, proved to be exceptional carbon-based nucleophiles. thermofisher.com Their general formula is represented as R-Mg-X, where R is an alkyl or aryl group and X is a halogen. acechemistry.co.ukbyjus.com

This discovery was a monumental breakthrough in organic synthesis. The Grignard reaction, which involves the addition of these reagents to electrophilic compounds like aldehydes and ketones, provided a powerful and straightforward method for constructing complex carbon skeletons. thermofisher.comacechemistry.co.uk The significance of this work was formally recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. britannica.comacechemistry.co.ukbyjus.com Over the last century, the Grignard reaction has become one of the most fundamental and widely used tools for carbon-carbon bond formation, with thousands of papers published on its applications. britannica.comacs.org The preparation of Grignard reagents requires anhydrous conditions, as they are highly reactive towards protic solvents like water. acechemistry.co.uk

Significance of Substituted Benzylmagnesium Halides in Modern Organic Chemistry

Within the broad class of Grignard reagents, substituted benzylmagnesium halides are of particular importance. These reagents offer a unique combination of nucleophilicity and structural diversity, making them valuable intermediates in the synthesis of complex organic molecules. Their utility is prominent in the synthesis of branched-chain sugars, where they add to carbohydrate-derived aldehydes. nih.gov

The reactivity of benzylmagnesium halides can also lead to unexpected and synthetically useful transformations. For instance, research has shown that the reaction of benzylmagnesium chloride with certain sugar aldehydes can result in a benzyl (B1604629) to o-tolyl rearrangement, yielding structurally novel carbinols. nih.gov The outcome of such reactions, including the ratio of normal addition products to rearranged products, can be influenced by reaction conditions and the specific halide used (chloride vs. bromide). nih.gov This complex reactivity underscores their importance as versatile building blocks in advanced organic synthesis.

Scope and Research Objectives Pertaining to 2,5-Dichlorobenzylmagnesium Chloride

2,5-Dichlorobenzylmagnesium chloride is a specific substituted benzylmagnesium halide that has garnered interest for its distinct reactivity and potential applications. Research on this compound focuses on several key areas:

Synthesis and Stability: The preparation is typically achieved through the reaction of 2,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ether like tetrahydrofuran (B95107) (THF). A key research objective is to understand its thermal stability, often through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and to compare it with its isomers.

Reactivity Profile: A primary goal is to characterize its behavior as a nucleophile in various organic transformations. This includes its participation in nucleophilic addition and substitution reactions.

Synthetic Applications: A significant objective is to explore its use in cross-coupling reactions, such as the Suzuki or Negishi couplings, to form biaryl structures which are common motifs in pharmaceuticals and materials science.

Biological Precursors: There is also research interest in its role as an intermediate for the synthesis of biologically active molecules. For example, it has been identified as a potential precursor for inhibitors of Stearoyl-CoA desaturase (SCD), which are relevant in the study of metabolic syndrome and obesity.

Properties

IUPAC Name

magnesium;1,4-dichloro-2-methanidylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSTXMZCRKYVRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641413
Record name Magnesium chloride (2,5-dichlorophenyl)methanide (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213627-19-1
Record name Magnesium chloride (2,5-dichlorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dichlorobenzylmagnesium Chloride

Direct Grignard Formation from 2,5-Dichlorobenzyl Halides

The most common method for preparing 2,5-dichlorobenzylmagnesium chloride involves the direct insertion of magnesium metal into the carbon-halogen bond of a 2,5-dichlorobenzyl halide. mnstate.edulibretexts.org This reaction is typically carried out by reacting 2,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a powerful nucleophile and a strong base, making it a versatile tool for forming new carbon-carbon bonds. utexas.edubyjus.com

Optimization of Reaction Conditions and Solvent Systems

The successful formation of 2,5-dichlorobenzylmagnesium chloride is highly dependent on the careful control of reaction parameters. Key variables that require optimization include temperature, solvent choice, and the rate of addition of the halide.

Temperature Control: Maintaining a low temperature, typically between 0–5°C, is crucial to prevent thermal decomposition of the Grignard reagent and to minimize side reactions.

Solvent Systems: Anhydrous ether solvents are essential for the formation and stability of Grignard reagents. mnstate.edu Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents because their oxygen atoms can coordinate with and stabilize the magnesium center. libretexts.orgutexas.edu This solvation is critical as it facilitates the formation of the carbon-magnesium bond. utexas.edu It is imperative that the solvent is anhydrous, as the presence of water will rapidly decompose the Grignard reagent. mnstate.eduutexas.edu

Rate of Addition: A slow and controlled addition of the 2,5-dichlorobenzyl halide to the magnesium suspension is necessary to prevent a runaway reaction and to control the temperature of the exothermic reaction.

A summary of optimized conditions is presented in the table below.

ParameterOptimized ConditionRationale
Starting Material 2,5-Dichlorobenzyl chlorideCommonly used halide for this Grignard reagent synthesis.
Solvent Anhydrous Diethyl Ether or THFSolvates and stabilizes the magnesium reagent. libretexts.orgutexas.edu
Temperature 0–5°CMinimizes thermal decomposition and side reactions.
Addition Rate Slow and controlledPrevents runaway exothermic reaction.

Influence of Magnesium Activation Techniques on Yield and Selectivity

The reactivity of magnesium metal is a critical factor in the successful synthesis of Grignard reagents. A passivating layer of magnesium oxide often forms on the surface of the metal, which can inhibit the reaction. mdpi.com Therefore, various activation techniques are employed to increase the surface area and reactivity of the magnesium.

Common activation methods include:

Mechanical Activation: Techniques like ball milling can break up the oxide layer and expose fresh magnesium surface. mdpi.com

Chemical Activation: The use of activating agents such as iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride can chemically remove the oxide layer. Adding a small crystal of iodine is a common practice to initiate the Grignard reaction.

Rieke Magnesium: Highly reactive "Rieke" magnesium, prepared by the reduction of a magnesium salt, can be used for challenging Grignard formations.

The choice of activation method can significantly impact the initiation time, yield, and purity of the resulting 2,5-dichlorobenzylmagnesium chloride. For instance, using freshly activated magnesium is a key strategy to mitigate the formation of byproducts like those from Wurtz coupling.

Investigation of Undesired Byproduct Formation (e.g., Homocoupling)

A primary challenge in the synthesis of Grignard reagents is the formation of undesired byproducts. The most common byproduct is the homocoupled product, in this case, 1,2-bis(2,5-dichlorophenyl)ethane, which arises from a Wurtz-type coupling reaction. This side reaction occurs when the initially formed radical intermediate couples with another radical instead of reacting with the magnesium surface.

Other potential side reactions include:

Reaction with Atmospheric Moisture or Oxygen: Grignard reagents are highly sensitive to moisture and will be quenched by water. mnstate.edu

Reaction with the Solvent: Although ethers are generally stable, prolonged reaction times or elevated temperatures can lead to cleavage of the ether by the Grignard reagent.

Minimizing these side reactions is crucial for obtaining a high yield and purity of 2,5-dichlorobenzylmagnesium chloride. Strict anhydrous conditions and careful temperature control are paramount.

Alternative Preparation Routes

While direct formation is common, alternative synthetic strategies can be advantageous, especially when dealing with functionalized precursors where the direct method may not be compatible.

Halogen-Magnesium Exchange Reactions for Functionalized Reagents

Halogen-magnesium exchange offers a powerful and mild method for the preparation of Grignard reagents, particularly for those containing sensitive functional groups that would not withstand the conditions of direct formation. harvard.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu

The use of i-PrMgCl, often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent (i-PrMgCl·LiCl), can facilitate the exchange at low temperatures, thus preserving delicate functionalities. clockss.orgresearchgate.net This approach has been shown to be effective for a wide range of aryl bromides and iodides. The exchange rate is influenced by the nature of the halide and the electronic properties of the aromatic ring. harvard.edu

ReagentConditionsAdvantages
i-PrMgClTHF, low temperatureGood for substrates with sensitive functional groups. harvard.edu
i-PrMgCl·LiClTHF, low temperatureEnhanced reactivity, allows exchange with less reactive halides. clockss.orgresearchgate.net

Transmetallation Strategies

Transmetallation involves the transfer of an organic group from one metal to another. While less common for the direct synthesis of Grignard reagents, it is a key strategy in organometallic chemistry. For instance, an organolithium compound could be prepared first and then reacted with a magnesium salt like magnesium bromide to yield the corresponding Grignard reagent. This method can be useful when the initial organometallic compound is easier to prepare than the Grignard reagent itself. Transmetallation reactions can also occur between Grignard reagents and other metal salts, such as cadmium chloride, to form different organometallic species. byjus.com

Electrochemical Approaches to Grignard Reagent Generation

The electrochemical synthesis of Grignard reagents, including 2,5-Dichlorobenzylmagnesium chloride, presents a modern alternative to traditional chemical methods. This approach involves the direct reduction of the corresponding organic halide at a magnesium electrode. The process is conducted in an electrochemical cell, where the application of a potential initiates the reaction. technion.ac.ilgoogle.com This method circumvents the need for highly activated magnesium, such as pyrophoric turnings, which can be hazardous on a large scale. aiche.org

The core of the electrochemical method is the anodic polarization of a magnesium metal electrode in a suitable electrolyte solution containing the Grignard precursor. technion.ac.ilgoogle.com For 2,5-Dichlorobenzylmagnesium chloride, the precursor is 2,5-dichlorobenzyl chloride. The reaction mechanism involves the transfer of electrons from the electrode to the organic halide. google.com The magnesium atom is oxidized from Mg(0) to Mg(II) and inserts into the carbon-halogen bond. adichemistry.com

A key component of this process is the electrolyte system. While traditional ethers like Tetrahydrofuran (THF) are commonly used to stabilize the resulting Grignard reagent, research has demonstrated the utility of room temperature ionic liquids (RTILs) as part of the electrolyte solution. technion.ac.ilgoogle.com Ionic liquids offer advantages such as low vapor pressure, high thermal stability, and a wide electrochemical window, which can enhance the safety and efficiency of the synthesis. technion.ac.il For instance, the use of 1-butyl-3-methylpyridinium (B1228570) bis(trifluoromethylsulfonyl)imide (BMPTFSI) has been explored, showing it can serve as a stable co-solvent. technion.ac.il The presence of an ether co-solvent like THF or a high-boiling alternative such as tetraethylene glycol dimethyl ether (TEGDME) is still often necessary to stabilize the formed Grignard reagent. technion.ac.ilresearchgate.net

The successful formation of the Grignard reagent via electrochemical means can be confirmed and quantified using techniques like cyclic voltammetry and ¹H NMR spectroscopy. technion.ac.ilresearchgate.net This allows for precise monitoring of the reaction progress and product concentration. The electrochemical approach offers a pathway to generate Grignard reagents under milder conditions and with potentially greater control compared to conventional methods.

ParameterDescriptionSource
Precursor 2,5-Dichlorobenzyl chloride
Electrode Sacrificial magnesium anode technion.ac.il
Electrolyte Non-aqueous, may contain Room Temperature Ionic Liquids (RTILs) and ether co-solvents (e.g., THF, TEGDME) technion.ac.ilresearchgate.net
Mechanism Anodic dissolution of Mg and reduction of the organic halide technion.ac.ilgoogle.com
Advantages Avoids pyrophoric Mg turnings, offers potential for better scalability and control aiche.org

Scale-Up Considerations and Continuous Flow Synthesis Methodologies

The large-scale production of Grignard reagents like 2,5-Dichlorobenzylmagnesium chloride is fraught with challenges, primarily due to the highly exothermic nature of their formation. aiche.orggordon.edufraunhofer.de Traditional batch processing requires careful, slow addition of reagents to manage heat generation and avoid runaway reactions, which can lead to long reaction times and the formation of undesired byproducts, such as from Wurtz coupling. gordon.edufraunhofer.de Continuous flow chemistry has emerged as a superior methodology to address these scale-up issues, offering enhanced safety, efficiency, and control. aiche.orggordon.eduresearchgate.net

Continuous flow systems for Grignard synthesis typically utilize a packed-bed or stirred-tank reactor (CSTR) where the organic halide solution is passed through a column containing magnesium metal. researchgate.netacs.org This setup allows for a large excess of magnesium to be present, promoting full conversion of the halide in a single pass. acs.org The excellent heat transfer capabilities of flow reactors, due to their high surface-area-to-volume ratio, effectively dissipate the heat of reaction, enabling operations at steady, controlled temperatures. gordon.edufraunhofer.de This mitigates the risk of thermal runaways and improves process safety significantly. aiche.orgrsc.org

Research has demonstrated that continuous flow processes can achieve high yields (89-100% on a lab scale) and throughput. acs.org The methodology also leads to a reduction in impurities. For example, the Wurtz byproduct, formed from the reaction between the Grignard reagent and the starting halide, can be substantially reduced from 5% in a batch process to less than 1% in a continuous system. gordon.edu Furthermore, continuous processing allows for the integration of in-line analytics, such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, for real-time monitoring and process optimization. researchgate.netacs.org This enables rapid establishment of optimal reaction conditions, maximizing throughput while minimizing energy use. fraunhofer.de

Table: Comparison of Batch vs. Continuous Flow Grignard Synthesis

FeatureBatch ProcessingContinuous Flow ProcessingSource
Safety High risk of thermal runaway due to poor heat dissipation.Significantly improved safety due to superior heat management. gordon.edufraunhofer.de
Reaction Time Often long due to controlled, slow reagent addition.Short residence times, often on the order of seconds to minutes. fraunhofer.denih.gov
Byproducts Higher levels of impurities (e.g., Wurtz coupling).Substantially reduced byproduct formation. gordon.edufraunhofer.de
Process Control Difficult to control temperature and concentration profiles.Precise control over reaction parameters (temperature, flow rate). gordon.edursc.org
Scalability Challenging and hazardous.More straightforward and safer scale-up. aiche.orgacs.org
Yield Variable, can be lower due to side reactions.High yields, often achieving full conversion in a single pass. acs.org

Elucidation of the Solution State Structure and Equilibrium of 2,5 Dichlorobenzylmagnesium Chloride

The Schlenk Equilibrium in the Context of Substituted Benzyl (B1604629) Grignard Reagents

The composition of Grignard reagents in ethereal solutions is more complex than the simple formula RMgX suggests. libretexts.org It is governed by the Schlenk equilibrium, a chemical equilibrium named after its discoverer, Wilhelm Schlenk. wikipedia.org This equilibrium describes the redistribution of substituents on the magnesium atom, involving an exchange between two molecules of the organomagnesium halide (RMgX) to form a diorganomagnesium compound (MgR₂) and a magnesium dihalide (MgX₂). libretexts.orgwikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

For 2,5-Dichlorobenzylmagnesium chloride, the equilibrium can be represented as:

2 (2,5-Cl₂C₆H₃CH₂)MgCl ⇌ Mg(CH₂C₆H₃Cl₂)₂ + MgCl₂

The nature of the halogen also has a pronounced effect on the equilibrium, as shown in the table below which summarizes the composition for various Grignard reagents in diethyl ether.

Grignard Reagent% as RMgX% as R₂Mg% as MgX₂
EtMgCl602020
EtMgBr801010
EtMgI9055
PhMgCl403030
PhMgBr701515
This table is adapted from data on the composition of Grignard reagent solutions in diethyl ether, illustrating the influence of the organic group and the halogen on the Schlenk equilibrium. libretexts.org

Aggregation Phenomena and Their Dependence on Solvent, Concentration, and Temperature

Beyond the Schlenk equilibrium, Grignard reagents in solution exist as a complex mixture of monomeric, dimeric, and higher oligomeric species. libretexts.orgwikipedia.orgacs.org The extent of this aggregation is highly dependent on the solvent, the concentration of the reagent, and the temperature. acs.orgdtu.dknumberanalytics.com

Solvent Dependence: The solvent is perhaps the most critical factor influencing aggregation. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) stabilize the organomagnesium species by coordinating to the magnesium center. wikipedia.orgnumberanalytics.com

Tetrahydrofuran (THF): As a relatively strong Lewis base, THF is effective at solvating the magnesium center, which generally prevents halide bridging between magnesium atoms. acs.org Consequently, in THF, Grignard reagents are typically monomeric or exist in a low state of aggregation. libretexts.orgacs.org

Diethyl Ether (Et₂O): In the less sterically hindered and less basic diethyl ether, Grignard reagents exhibit a greater tendency to form dimers and higher oligomers through halide bridges (Mg-X-Mg). libretexts.orgacs.org Ebullioscopic molecular weight measurements have shown association factors ranging from 1 to nearly 4 in diethyl ether solutions. acs.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF): This solvent, often considered a "greener" alternative to THF and Et₂O, has been shown to be highly effective for benzyl Grignard reactions, in some cases suppressing unwanted side reactions like Wurtz coupling better than THF. rsc.orgrsc.orgresearchgate.net Its performance suggests that the aggregation state of the Grignard reagent in 2-MeTHF is a key factor in its reactivity. rsc.org

Concentration and Temperature Dependence: The degree of association is also a function of solute concentration, with higher concentrations generally favoring the formation of larger aggregates. acs.org Temperature plays a critical role in both the Schlenk equilibrium and aggregation. numberanalytics.com Low temperatures, often ranging from 0°C down to -78°C, are frequently employed in reactions involving Grignard reagents. dtu.dknumberanalytics.comcmu.edu These cryogenic conditions are essential not only to control exothermic reactions but also to influence the equilibrium and favor the formation of specific, often more selective, reactive species. dtu.dk For example, the monoaddition to esters can be favored over di-addition by conducting the reaction at very low temperatures. dtu.dk

The following table summarizes the degree of association for various Grignard reagents in THF and diethyl ether, highlighting the profound effect of the solvent.

CompoundSolventDegree of Association (i)
EtMgClDiethyl Ether~2.5 - 3.5
EtMgBrDiethyl Ether~2.0 - 2.5
t-BuMgClDiethyl Ether~1.5 - 2.0
Et₂MgDiethyl Ether~1.5 - 2.0
EtMgClTHF~1.0 - 1.2
EtMgBrTHF~1.0
t-BuMgClTHF~1.0
Data derived from ebullioscopic measurements by Ashby and Walker, showing the association factor (i) at various molal concentrations in different ethereal solvents. acs.org

Characterization of Active Species and Coordination Complexes in Solution

The various species coexisting in a solution of 2,5-Dichlorobenzylmagnesium chloride—including monomers, dimers, and the products of the Schlenk equilibrium—are further complicated by coordination with solvent molecules. libretexts.orgsciencemadness.org The magnesium center in these species is typically tetracoordinate, achieving this geometry by binding to the organic group, the halide, and two molecules of an ether solvent (L), giving a formula such as RMgX(L)₂. wikipedia.orgnih.gov

A variety of physical methods are used to characterize these complex solutions:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including ¹H, ¹³C, and ²⁵Mg) is a powerful tool for studying the dynamic equilibria in solution. nih.gov ²⁵Mg-NMR is particularly informative, as the chemical shifts are sensitive to the coordination environment of the magnesium atom, allowing for the identification of species like RMgX, MgR₂, and MgX₂. nih.gov For benzylmagnesium chloride specifically, early NMR studies in diethyl ether indicated the presence of the conventional, non-fluxional structure, in contrast to the more mobile nature of allylic Grignard reagents.

X-ray Crystallography: While providing definitive structural information, X-ray analysis is performed on crystalline solids. acs.orgnih.gov The species that crystallizes from a solution may not be the most abundant species present in the liquid phase. acs.org For example, a tetrameric ethylmagnesium chloride complex, [C₂H₅Mg₂Cl₃(THF)₃]₂, was crystallized from a THF solution, demonstrating that complex oligomers can form, even in a solvent that typically favors monomers. acs.org

Infrared (IR) and X-ray Spectroscopy: These techniques have also been employed to probe the structure and reaction mechanisms of Grignard reagents. nih.gov Changes in the IR spectrum of a carbonyl compound upon addition of a Grignard reagent, for instance, can indicate coordination to the magnesium center. nih.gov

The term "active species" in Grignard reactions is not limited to a single structure. Computational and experimental studies suggest that multiple organomagnesium species coexisting in solution can be competent reagents. researchgate.netacs.org Both monomeric (RMgX) and dinuclear complexes can participate in reactions, and their relative reactivity may depend on the specific substrate and reaction conditions. acs.org The most reactive species in a given reaction pathway might be a dinuclear complex where the substrate and the nucleophile initially bind to different magnesium centers. acs.org This implies that several reaction pathways involving different forms of the Grignard reagent can occur in parallel. acs.org

Species TypeGeneral FormulaTypical Coordination (in Ether)Characterization Methods
MonomerRMgXRMgX(L)₂NMR, IR, X-ray Spectroscopy
Dimer(RMgX)₂[RMg(μ-X)(L)]₂Cryoscopy, X-ray Crystallography
DiorganomagnesiumR₂MgMgR₂(L)₂NMR, Cryoscopy
Magnesium HalideMgX₂MgX₂(L)ₓNMR, X-ray Crystallography
This table summarizes the primary species present in Grignard solutions and the key techniques for their characterization. libretexts.orgwikipedia.orgacs.orgnih.gov

Reactivity and Mechanistic Investigations of 2,5 Dichlorobenzylmagnesium Chloride

Nucleophilic Addition Reactions

As a potent organometallic nucleophile, 2,5-Dichlorobenzylmagnesium chloride readily engages in addition reactions with a variety of electrophilic functional groups. The electron-donating character of the benzyl (B1604629) carbanion, despite the presence of deactivating chloro-substituents on the aromatic ring, allows it to attack polarized unsaturated bonds effectively.

Reactivity with Carbonyl Electrophiles (Aldehydes, Ketones, Esters, Acid Halides)

The reaction of 2,5-Dichlorobenzylmagnesium chloride with carbonyl compounds is a cornerstone of its reactivity profile, providing a reliable route to a range of substituted alcohols. The fundamental mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This addition breaks the carbonyl π-bond, generating a tetrahedral alkoxide intermediate complexed with the magnesium halide. libretexts.org A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org

The class of alcohol produced is dependent on the nature of the carbonyl electrophile:

Aldehydes: Reaction with aldehydes (RCHO) yields secondary alcohols. For example, the addition to acetaldehyde (B116499) would produce 1-(2,5-dichlorophenyl)propan-2-ol.

Ketones: Reaction with ketones (R₂C=O) results in the formation of tertiary alcohols. youtube.com For instance, acetone (B3395972) reacts to form 2-(2,5-dichlorophenyl)-1,1-dimethylethanol.

Esters and Acid Halides: These substrates undergo a double addition. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. libretexts.orgmasterorganicchemistry.com This process invariably leads to the synthesis of tertiary alcohols where two of the alkyl/aryl groups are identical and originate from the Grignard reagent. libretexts.org For example, reacting ethyl acetate (B1210297) with two equivalents of 2,5-Dichlorobenzylmagnesium chloride would yield 1,1-bis(2,5-dichlorobenzyl)ethanol.

Table 1: Representative Nucleophilic Additions to Carbonyl Compounds

Carbonyl ElectrophileIntermediateFinal ProductProduct Class
AcetaldehydeKetone1-(2,5-dichlorophenyl)propan-2-olSecondary Alcohol
AcetoneKetone2-(2,5-dichlorophenyl)-1,1-dimethylethanolTertiary Alcohol
Ethyl AcetateEster1,1-bis(2,5-dichlorobenzyl)ethanolTertiary Alcohol
Acetyl ChlorideAcid Halide1,1-bis(2,5-dichlorobenzyl)ethanolTertiary Alcohol

Regioselective Ring-Opening Reactions with Epoxides

2,5-Dichlorobenzylmagnesium chloride reacts with epoxides in a regioselective manner characteristic of a strong nucleophile under basic or neutral conditions. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic carbanion attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open. libretexts.orgvedantu.com Due to steric considerations, the attack preferentially occurs at the less substituted carbon of the epoxide. masterorganicchemistry.comyoutube.com

This regioselectivity provides a powerful method for constructing specific alcohol isomers. For instance, the reaction with propylene (B89431) oxide would almost exclusively yield 1-(2,5-dichlorophenyl)butan-2-ol, resulting from the attack at the terminal carbon of the epoxide. The stereochemistry of the reaction involves an inversion at the center of attack, a hallmark of the Sₙ2 pathway. youtube.com The initial product is a magnesium alkoxide, which is protonated during workup to give the final alcohol. masterorganicchemistry.com

Table 2: Regioselective Epoxide Ring-Opening

Epoxide SubstrateSite of Nucleophilic AttackPredicted Major Product
Propylene OxideLess substituted (terminal) carbon1-(2,5-Dichlorophenyl)butan-2-ol
Styrene OxideLess substituted (terminal) carbon1-(2,5-Dichlorophenyl)-2-phenylethanol
Cyclohexene OxideEither epoxide carbon (trans-product)trans-2-(2,5-Dichlorobenzyl)cyclohexanol

Transformations Involving Nitriles and Other Unsaturated Functional Groups

The reactivity of 2,5-Dichlorobenzylmagnesium chloride extends to other unsaturated systems, notably nitriles. The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to nucleophilic attack. The Grignard reagent adds across the triple bond to form an intermediate imine anion, which is stabilized as a magnesium salt. libretexts.org Crucially, this intermediate does not react with a second equivalent of the Grignard reagent. Subsequent acidic or basic hydrolysis of the imine salt readily converts it into a ketone. libretexts.orglibretexts.org This two-step sequence provides an effective route for the synthesis of ketones; for example, reacting 2,5-Dichlorobenzylmagnesium chloride with acetonitrile (B52724) followed by hydrolysis yields 1-(2,5-dichlorophenyl)propan-2-one.

The Grignard reagent can also react with α,β-unsaturated carbonyl compounds. While organocuprates typically favor 1,4-conjugate addition, "hard" nucleophiles like Grignard reagents generally favor direct 1,2-addition to the carbonyl carbon. youtube.com Therefore, the reaction of 2,5-Dichlorobenzylmagnesium chloride with a substrate like benzalacetone would be expected to primarily yield the 1,2-addition product, an allylic alcohol.

Carbon-Carbon Bond Formation Beyond Simple Addition

Beyond its role in nucleophilic additions, 2,5-Dichlorobenzylmagnesium chloride is a valuable partner in more complex, metal-catalyzed carbon-carbon bond-forming strategies.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni, Fe, Co, Pd Catalysis)

2,5-Dichlorobenzylmagnesium chloride is an excellent substrate for Kumada-Tamao-Corriu cross-coupling reactions. wikipedia.orgorganic-chemistry.org This methodology utilizes transition metal catalysts, most commonly based on nickel (Ni) or palladium (Pd), to couple the Grignard reagent with an organic (pseudo)halide, such as an aryl, vinyl, or alkyl halide. wikipedia.orgresearchgate.net The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.

This reaction is highly effective for synthesizing unsymmetrical biaryls and other complex structures. organic-chemistry.org For example, coupling 2,5-Dichlorobenzylmagnesium chloride with bromobenzene (B47551) in the presence of a suitable palladium catalyst, such as Pd(PPh₃)₄, would produce 2,5-dichloro-1-benzylbenzene. The choice of catalyst and ligands can be crucial for achieving high yields and preventing side reactions. researchgate.net Nickel catalysts, often being more cost-effective, are also widely used and can be particularly effective for coupling with less reactive aryl chlorides. organic-chemistry.orgresearchgate.net

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions

Coupling Partner (Ar-X)Catalyst System (Example)Expected Product
BromobenzenePd(PPh₃)₄(2,5-Dichlorobenzyl)benzene
4-Vinyl-chlorobenzeneNi(dppp)Cl₂1-(2,5-Dichlorobenzyl)-4-vinylbenzene
IodothiophenePdCl₂(dppf)2-((2,5-Dichlorobenzyl)thiophene)

Investigations into Chelation-Controlled Reactivity

The structural arrangement of 2,5-Dichlorobenzylmagnesium chloride, featuring a chlorine atom at the ortho position, presents the possibility for chelation-controlled reactivity. Chelation occurs when a Lewis basic group within the substrate coordinates to the magnesium atom of the Grignard reagent or to a transition metal catalyst involved in a reaction. This intramolecular coordination can impose conformational rigidity, influencing the stereochemical or regiochemical outcome of a reaction.

In the context of cross-coupling, the ortho-chloro substituent could potentially interact with the active metal catalyst center during the catalytic cycle. Such an interaction could stabilize key intermediates or transition states, thereby altering the rate or selectivity of the reaction compared to an unchlorinated analogue. While specific studies detailing chelation control for 2,5-Dichlorobenzylmagnesium chloride are not prevalent, the principle is well-established in organometallic chemistry. For instance, directing groups are often intentionally used to guide C-H activation or control regioselectivity in catalytic reactions by forming stable metallacyclic intermediates. nih.gov The presence of the ortho-chlorine atom offers a potential, albeit weakly coordinating, handle that could be exploited in the design of highly selective transformations.

Mechanistic Pathways of Grignard Formation and Reaction

The formation and subsequent reactions of Grignard reagents, including 2,5-dicholorobenzylmagnesium chloride, are complex processes governed by multiple competing mechanistic pathways. The synthesis of the reagent itself occurs via the reaction of 2,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This process is initiated on the surface of the magnesium metal. Investigations into the formation of Grignard reagents reveal that the reaction begins at specific sites on the metal surface, characterized by the formation of corrosion pits. harvard.edu These pits grow and coalesce as the reaction proceeds. harvard.edu The rate of reaction for precursors like benzyl chloride can be limited by the mass transport of the halide to the magnesium surface. harvard.edu

Once formed, the reactivity of 2,5-dichlorobenzylmagnesium chloride is dictated by the nature of the electrophilic substrate it reacts with. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring modifies the electronic properties of the reagent compared to the unsubstituted benzylmagnesium chloride, influencing its reactivity patterns. The reaction with an electrophile can proceed through two primary, competing pathways: a polar, two-electron mechanism or a radical pathway initiated by single-electron transfer (SET).

Radical vs. Non-Radical Mechanisms in Initiation and Propagation

The dichotomy between radical and non-radical (polar) mechanisms is central to understanding the reactivity of 2,5-dichlorobenzylmagnesium chloride. The prevailing pathway is highly dependent on the reaction partner. nih.gov

Non-Radical (Polar) Mechanism: In many reactions, particularly with less-hindered aldehydes and ketones, the Grignard reagent behaves as a nucleophile in a concerted, two-electron process. nih.govmasterorganicchemistry.com The polarized Mg-C bond attacks the electrophilic carbonyl carbon, leading to a 1,2-addition and the formation of an alkoxide intermediate, which is then protonated during workup to yield an alcohol. masterorganicchemistry.com For instance, the reaction of benzylmagnesium chloride with certain phenyl ketones has been shown to yield only the expected addition product, suggesting that radical intermediates were not involved. nih.gov

Radical Mechanism (Single-Electron Transfer): An alternative pathway is initiated by a single-electron transfer (SET) from the Grignard reagent to the electrophile. nih.govrsc.org This is particularly common when the Grignard reagent is combined with substrates that can readily accept an electron, such as aromatic ketones with electron-withdrawing groups. nih.gov The SET event generates a radical ion pair. This initiation is followed by a propagation cycle, which can involve radical recombination or other radical chain processes. rsc.orgrutgers.edu The formation of complex product mixtures or specific ring-opened products when using radical clock substrates serves as strong evidence for the operation of an SET mechanism. nih.gov

The initiation of the Grignard formation itself on the magnesium surface is a heterogeneous process that begins at defect sites. harvard.edu However, the subsequent propagation of the reaction with an electrophile can follow either the polar or radical pathway described above.

Electron Transfer Processes in Reactivity

The role of single-electron transfer (SET) is a key determinant of the reaction mechanism for many Grignard reagents. nih.gov The likelihood of an SET pathway increases with the use of substrates that have a low reduction potential, which are therefore more easily reduced by the Grignard reagent. nih.gov

Perfluorophenyl-substituted carbonyl compounds, for example, are particularly prone to react with benzylic Grignard reagents via an SET mechanism due to the electron-withdrawing nature of the perfluorophenyl group, which stabilizes the resulting ketyl radical anion intermediate. nih.gov The detection of byproducts derived from radical intermediates, such as those from the opening of a radical clock, provides compelling evidence for an SET process. nih.gov In combinations of reagents known to favor SET, the reaction often yields a complex mixture of products, in contrast to the cleaner reactions observed when a polar mechanism dominates. nih.gov While SET pathways are dominant for some combinations, such as tert-butylmagnesium chloride with phenyl ketones, they are considered unlikely to be significant in the reactions of most Grignard reagents with the majority of aldehydes and alkyl ketones. nih.gov

Role of Halide and Solvent Dynamics in Reaction Selectivity

The halide and solvent components of a Grignard reaction are not merely passive spectators; they play a crucial role in the reagent's structure, stability, and reactivity, thereby influencing reaction selectivity.

Halide Effect: While often represented simply as 'RMgX', Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) involving various species in solution. The identity of the halide (X = Cl, Br, I) can significantly impact the outcome of the reaction. nih.gov Different halides can alter the aggregation state and reactivity of the organomagnesium species in solution, which in turn affects the regioselectivity and diastereoselectivity of the addition to electrophiles. nih.gov For example, studies have shown that changing the halide from chloride to iodide can dramatically alter the diastereoselectivity in additions to β-hydroxy ketones. nih.gov

Solvent Dynamics: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of Grignard reagents. The solvent molecules coordinate to the magnesium atom, stabilizing the organometallic species. The choice of solvent can have a profound impact on reaction efficiency, yield, and the prevalence of side reactions. researchgate.net For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative to THF, have been shown to be highly effective, sometimes superior, for Grignard reactions involving benzyl chlorides. researchgate.net The solvent also influences the rate of side reactions like Wurtz coupling, where a molecule of the Grignard reagent reacts with a molecule of the unreacted organic halide. researchgate.net Furthermore, solvent complexation can attenuate the reactivity of radical intermediates, making them more selective. masterorganicchemistry.com

The interplay between the substrate, halide, and solvent determines the dominant reaction pathway and the ultimate product distribution.

Table 1: Factors Influencing the Mechanistic Pathway of Benzyl Grignard Reactions This interactive table summarizes how different factors can steer the reaction towards a polar or radical pathway, based on findings from related systems.

Factor Condition Favoring Polar (2e⁻) Mechanism Condition Favoring Radical (SET) Mechanism Reference(s)
Substrate Simple aldehydes, alkyl ketones Aromatic ketones, electron-deficient substrates (e.g., perfluorophenyl ketones) nih.gov
Halide Can influence product ratios and stereoselectivity through the Schlenk equilibrium. May affect the reduction potential of the Grignard species. nih.gov

| Solvent | Strong coordinating solvents (e.g., THF) stabilize the Grignard reagent. | Can influence radical lifetime and selectivity through complexation. | researchgate.netmasterorganicchemistry.com |

Rearrangement Pathways and Abnormal Reactivity Profiles

Benzylmagnesium halides can exhibit "abnormal" reactivity, leading to products of rearrangement. mdma.ch The most well-documented example is the rearrangement of a benzyl group to an o-tolyl group during the reaction. mdma.chbeilstein-journals.org Instead of the expected addition of the benzyl group, the o-tolyl group is transferred to the electrophile.

This rearrangement is not universal and its occurrence depends heavily on the structure of the electrophile and the reaction conditions. mdma.chbeilstein-journals.org For example, the reaction of benzylmagnesium chloride with formaldehyde (B43269) was observed early on to produce o-tolyl-carbinol instead of the normal product, benzylcarbinol. mdma.ch Similarly, reactions with substrates like benzaldehyde (B42025) and ethyl formate (B1220265) can also yield rearranged o-tolyl derivatives. mdma.ch

A study involving the reaction of benzylmagnesium halides with a carbohydrate aldehyde demonstrated this rearrangement clearly, where both the normal benzyl adduct and the rearranged o-tolyl adduct were formed. beilstein-journals.org The proportion of these products was found to be dependent on the halide used and the reaction conditions. beilstein-journals.org For instance, benzylmagnesium chloride tended to give more of the rearranged o-tolyl product. beilstein-journals.org This abnormal reactivity is proposed to proceed through a specific transition state involving the coordination of the electrophile to the magnesium center. beilstein-journals.org

It has been noted that the introduction of substituents at the ortho position of the benzyl ring can decrease the tendency for this rearrangement to occur. mdma.ch As 2,5-Dichlorobenzylmagnesium chloride possesses a chlorine atom at the ortho- (2-) position, this could potentially suppress, though not necessarily eliminate, this rearrangement pathway compared to the unsubstituted benzylmagnesium chloride.

Table 2: Product Distribution in the Reaction of Benzylmagnesium Halides with 2,3-O-Isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside This table, adapted from literature data, illustrates the abnormal reactivity profile where a benzyl Grignard reagent rearranges to an o-tolyl derivative. beilstein-journals.org

Grignard Reagent Molar Ratio (Grignard:Aldehyde) Temperature (°C) Product Ratio (Normal Benzyl : Rearranged o-Tolyl)
Benzylmagnesium chloride 1.3 : 1 0 to 20 35 : 65
Benzylmagnesium bromide 1.3 : 1 0 to 20 82 : 18
Benzylmagnesium bromide 5.0 : 1 -15 60 : 40

Stereochemical Aspects of Reactions Involving 2,5 Dichlorobenzylmagnesium Chloride

Diastereoselective Control in Addition Reactions

Diastereoselectivity in the context of Grignard additions refers to the preferential formation of one diastereomer over another. This control can be exerted by either the substrate or the reagent.

In substrate-controlled diastereoselective reactions, the existing chirality in the substrate molecule dictates the direction of the incoming nucleophile's attack. For instance, the addition of a Grignard reagent to a chiral aldehyde or ketone containing a stereocenter, often at the α- or β-position to the carbonyl group, can lead to a diastereomeric mixture of alcohol products. The inherent steric and electronic properties of the substrate create a facial bias, favoring the approach of the Grignard reagent from the less hindered face.

While specific studies detailing the substrate-controlled diastereoselectivity of 2,5-dichlorobenzylmagnesium chloride are not extensively documented in publicly available literature, the principles are well-established. For example, in the addition to α-chiral aldehydes, Cram's rule and its refinements (Felkin-Anh model) are often used to predict the major diastereomer. These models consider the steric hindrance of the substituents attached to the chiral center to predict the most likely trajectory of the nucleophilic attack.

Table 1: Theoretical Diastereoselective Addition of 2,5-Dichlorobenzylmagnesium chloride to a Chiral Aldehyde (Hypothetical)

Chiral AldehydePredicted Major DiastereomerPredicted Diastereomeric Ratio (d.r.)
(R)-2-Phenylpropanal(1R,2R)-1-(2,5-Dichlorophenyl)-2-phenylpropan-1-ol>90:10
(S)-2-Methylbutanal(1R,2S)-1-(2,5-Dichlorophenyl)-2-methylbutan-1-ol>85:15

Note: This table is hypothetical and for illustrative purposes, as specific experimental data for 2,5-dichlorobenzylmagnesium chloride was not found.

Reagent-controlled diastereoselectivity occurs when the stereochemical outcome is primarily determined by the structure of the reagent itself, often through the use of chiral ligands or additives that modify the Grignard reagent. This approach is particularly useful when the substrate has weak or no stereocontrol, or when the desired diastereomer is the one disfavored by substrate control.

The modification of Grignard reagents with chiral ligands, such as sparteine (B1682161) or other chiral diamines and amino alcohols, can create a chiral environment around the magnesium center. This chiral complex then delivers the nucleophilic group to the electrophile in a stereoselective manner. While specific examples involving 2,5-dichlorobenzylmagnesium chloride are scarce in the literature, this strategy has been successfully applied to other Grignard reagents.

Chiral Auxiliary Approaches for Enantioselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a powerful and widely used strategy in asymmetric synthesis.

A common application involves the use of chiral oxazolidinones, such as those developed by Evans. williams.edu An achiral carboxylic acid can be converted into a chiral N-acyloxazolidinone. Deprotonation of the α-proton creates a rigid, chelated enolate, where one face is effectively shielded by a substituent on the chiral auxiliary. Reaction with an electrophile, in this context, the synthetic equivalent of a cation derived from 2,5-dichlorobenzyl chloride, would proceed from the less hindered face, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary would furnish a chiral carboxylic acid derivative.

Table 2: Hypothetical Enantioselective Synthesis Using a Chiral Auxiliary

Chiral AuxiliaryElectrophileDiastereoselectivity (d.r.)Enantiomeric Excess (e.e.) of Product
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone2,5-Dichlorobenzyl bromide (in the presence of a base)>95:5>90%
(S)-4-Benzyl-2-oxazolidinone2,5-Dichlorobenzyl bromide (in the presence of a base)>95:5>90%

Note: This table is hypothetical and for illustrative purposes, as specific experimental data for this reaction with 2,5-dichlorobenzylmagnesium chloride or its corresponding bromide was not found.

Influence of Reaction Parameters on Stereochemical Outcomes

The stereochemical outcome of reactions involving Grignard reagents can be highly sensitive to various reaction parameters, including solvent, temperature, and the presence of additives.

Solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent. In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium center is coordinated by solvent molecules. The nature and degree of this solvation can affect the steric environment around the reactive center, thereby influencing the stereoselectivity of the addition.

Temperature: Lowering the reaction temperature generally enhances stereoselectivity. This is because the difference in the activation energies for the formation of the two diastereomers becomes more significant relative to the available thermal energy. Consequently, the reaction proceeds more readily through the lower energy transition state, leading to a higher diastereomeric or enantiomeric excess.

Additives: The addition of certain salts, such as lithium halides, can alter the composition of the Grignard reagent in solution through the Schlenk equilibrium. This can impact both the reactivity and the stereoselectivity of the reagent.

Computational and Theoretical Studies on 2,5 Dichlorobenzylmagnesium Chloride Reactivity

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving Grignard reagents. DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction intermediates, thereby providing a detailed picture of the reaction pathway.

For reactions involving Grignard reagents, two primary pathways are often considered: a polar, nucleophilic addition mechanism and a single-electron transfer (SET) mechanism. DFT studies on the reaction of methylmagnesium chloride with various carbonyl compounds have shown that the preferred pathway can depend on the nature of the substrate. For instance, the reaction with formaldehyde (B43269) is generally found to proceed via a concerted, four-centered transition state characteristic of a polar mechanism. In this model, the magnesium atom coordinates to the carbonyl oxygen while the nucleophilic carbon attacks the carbonyl carbon.

The presence of the 2,5-dichloro substituents on the benzyl (B1604629) group of 2,5-dichlorobenzylmagnesium chloride is expected to significantly influence its reactivity. The electron-withdrawing nature of the chlorine atoms can modulate the nucleophilicity of the benzylic carbon. DFT calculations would be crucial in quantifying this effect. A study on the solvolysis of substituted benzyl chlorides has shown that electron-withdrawing groups can impact the stability of carbocationic intermediates, which can be correlated to the transition state character in related reactions. nih.gov

Furthermore, DFT calculations have been instrumental in understanding rearrangement reactions that are sometimes observed with benzylmagnesium halides. For example, the reaction of benzylmagnesium chloride can yield not only the expected 1,2-addition product but also a rearranged o-tolyl product. gmu.edupsu.edu DFT studies can model the transition states for both the direct addition and the rearrangement pathways, providing insight into the factors that favor one over the other. For 2,5-dichlorobenzylmagnesium chloride, DFT could predict whether similar rearrangements are feasible and what the activation barriers for such processes would be.

Table 1: Representative DFT-Calculated Activation Energies for Grignard Reactions (Analogous Systems)

ReactantsReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
CH₃MgCl + H₂CONucleophilic AdditionB3LYP/6-31G(d)15.7General Literature
CH₃MgCl + (CH₃)₂CONucleophilic AdditionB3LYP/6-31G(d)18.2General Literature
Benzylmagnesium Chloride + H₂CORearrangement PathwayNot SpecifiedNot Specified gmu.edupsu.edu

This table presents representative data from studies on analogous systems to illustrate the types of values obtained from DFT calculations.

Modeling of Transition States and Intermediates in Stereoselective Reactions

In stereoselective reactions, the formation of one stereoisomer over another is determined by the relative energies of the diastereomeric transition states. Computational modeling of these transition states is a powerful tool for understanding and predicting the stereochemical outcome of a reaction. For Grignard reagents, this is particularly relevant in their additions to chiral carbonyl compounds and imines.

DFT calculations have been successfully used to model the transition states for the addition of Grignard reagents to various chiral substrates. These models often consider the coordination of the magnesium atom to both the carbonyl oxygen and another heteroatom in the substrate, leading to a cyclic transition state. The steric and electronic interactions within these transition states determine which face of the electrophile is preferentially attacked.

For a bulky reagent like 2,5-dichlorobenzylmagnesium chloride, steric interactions are expected to play a significant role in controlling stereoselectivity. Modeling the transition states for its addition to a chiral aldehyde or ketone would involve carefully considering the possible conformations of the benzyl group and its interactions with the substituents on the chiral center. The chlorine atoms, in addition to their electronic effects, add considerable steric bulk, which would likely lead to higher stereoselectivities in certain reactions compared to unsubstituted benzylmagnesium chloride.

A study on the addition of Grignard reagents to N-(tert-butylsulfinyl)imines used DFT calculations to investigate several possible reaction pathways, and the calculated energy profiles for the preferred routes led to an estimated diastereomeric ratio that was in good agreement with experimental results. chemrxiv.org This highlights the predictive power of such computational models. Similar studies on 2,5-dichlorobenzylmagnesium chloride could provide valuable predictions for its use in asymmetric synthesis.

Analysis of Electronic Structure and Bonding Properties Affecting Reactivity

The reactivity of a Grignard reagent is fundamentally linked to its electronic structure and the nature of the carbon-magnesium bond. Computational methods provide a means to quantify these properties through various analysis techniques, such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis. These analyses can provide insights into atomic charges, bond orders, and orbital interactions.

NBO analysis can be used to investigate the orbital interactions that contribute to the bonding and reactivity. For instance, it can reveal the extent of delocalization of the C-Mg bond electrons and any interactions with the aromatic π-system. In the case of 2,5-dichlorobenzylmagnesium chloride, NBO analysis could quantify the hyperconjugative and inductive effects of the chloro substituents on the benzylic carbon.

The electronic properties of the transition state are also of great interest. Analysis of the electronic structure along the reaction coordinate can reveal how the charge distribution and bonding evolve as the reaction progresses. This can provide a deeper understanding of the factors that stabilize the transition state and influence the activation energy.

Table 2: Calculated Electronic Properties of a Model Grignard Reagent (CH₃MgCl)

PropertyCalculated Value (a.u.)Analysis Method
Mulliken Charge on Carbon-0.65Mulliken
Mulliken Charge on Magnesium+0.55Mulliken
NBO Charge on Carbon-0.85NBO
NBO Charge on Magnesium+1.20NBO

This table presents representative data for a simple Grignard reagent to illustrate the types of electronic structure information that can be obtained from computational analysis. The values for 2,5-dichlorobenzylmagnesium chloride would be influenced by the substituted aromatic ring.

Advanced Synthetic Applications of 2,5 Dichlorobenzylmagnesium Chloride

Application in the Synthesis of Complex Organic Molecules

2,5-Dichlorobenzylmagnesium chloride is a valuable tool for the formation of carbon-carbon bonds, a fundamental operation in the assembly of complex organic structures. mt.com As a potent nucleophile, it readily attacks a variety of electrophilic centers. Its most common application is in nucleophilic addition reactions to carbonyl groups. For instance, it reacts with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. mt.com

A notable application is in the synthesis of pharmacologically relevant scaffolds. For example, the reagent is used to prepare piperidine (B6355638) derivatives, which are core structures in certain antipsychotic medications. In a specific case study, 2,5-Dichlorobenzylmagnesium chloride reacts with N-benzyl-4-piperidone to form N-benzyl-4-(2',5'-dichlorobenzyl)-4-piperidinol hydrochloride, demonstrating its capacity to construct intricate molecules with potential therapeutic applications. Beyond simple additions, it can also participate in substitution and coupling reactions, further expanding its synthetic utility.

Table 1: Reactions of 2,5-Dichlorobenzylmagnesium Chloride with Various Electrophiles This table is interactive. You can sort and filter the data.

Electrophile Class Specific Example Product Class
Aldehydes Formaldehyde (B43269) Primary Alcohols
Aldehydes Acetaldehyde (B116499) Secondary Alcohols
Ketones Acetone (B3395972) Tertiary Alcohols
Ketones (cyclic) N-benzyl-4-piperidone Tertiary Alcohols (heterocyclic)

Development of Novel Synthetic Methodologies Utilizing the 2,5-Dichlorobenzyl Moiety

Research into the reactivity of 2,5-Dichlorobenzylmagnesium chloride has led to the development of methodologies aimed at improving reaction efficiency and selectivity. The electronic environment created by the chlorine substituents influences the reagent's reactivity patterns in nucleophilic additions. To optimize its use, catalytic enhancements have been explored. The addition of lithium tetrachlorocuprate(II) (Li₂CuCl₄) as a catalyst has been shown to reduce side reactions and shorten reaction times by 30–40%. Catalyzed reactions can achieve over 98% conversion of the starting 2,5-dichlorobenzyl chloride under specific conditions.

A significant methodological advancement involves the shift from traditional batch processing to continuous flow chemistry. researchgate.netresearchgate.net Continuous production processes can improve the selectivity of Grignard reagent formation by minimizing the formation of undesired side products, such as those resulting from Wurtz coupling. researchgate.netresearchgate.net This is often achieved by employing a large excess of magnesium within the reactor, a condition that is more easily and safely managed in a continuous setup than in a large-scale batch process. researchgate.net These modern approaches provide a more reliable and higher-quality synthesis of the reactive intermediate. youtube.com

Strategies for Introducing the 2,5-Dichlorobenzyl Group into Heterocyclic and Carbocyclic Scaffolds

The introduction of the 2,5-dichlorobenzyl group is a key step in the synthesis of various targeted molecules, particularly those with applications in medicinal chemistry and materials science. nih.gov Heterocyclic compounds, which contain atoms other than carbon in their rings, are prevalent in pharmaceuticals. nih.gov

Strategies for Heterocyclic Scaffolds: The primary method for installation onto a heterocycle is through the reaction of 2,5-Dichlorobenzylmagnesium chloride with an electrophilic center on the ring system.

Addition to Carbonyls: As previously mentioned, the reagent adds to ketone functionalities within a heterocyclic ring, such as the piperidone core, to create a tertiary alcohol and a new carbon-carbon bond. This is a robust method for functionalizing nitrogen-containing heterocycles.

Coupling Reactions: While direct examples are specific, the principles of transition-metal-catalyzed cross-coupling reactions (e.g., Negishi-type) are applicable, where the Grignard reagent could be coupled to a halogenated heterocycle (like a chloropyridine or iodothiophene) to form a C-C bond. beilstein-journals.org

Strategies for Carbocyclic Scaffolds: For carbocyclic systems (rings containing only carbon atoms), the strategies are generally more straightforward.

Nucleophilic Addition: The Grignard reagent can react with cyclic ketones like cyclohexanone (B45756) to form 2,5-dichlorobenzyl-substituted cycloalkanols.

Substitution Reactions: It can be used in substitution reactions with suitable carbocyclic electrophiles.

Table 2: Illustrative Strategies for Incorporating the 2,5-Dichlorobenzyl Group This table is interactive. You can sort and filter the data.

Target Scaffold Starting Material Example Reaction Type Resulting Structure
Heterocycle (Piperidine) N-benzyl-4-piperidone Nucleophilic Addition Piperidinol derivative
Heterocycle (Pyridine) 2-Chloropyridine Cross-Coupling (potential) 2-(2,5-Dichlorobenzyl)pyridine

Industrial Synthetic Methodologies and Process Intensification Considerations

On an industrial scale, the synthesis of Grignard reagents like 2,5-Dichlorobenzylmagnesium chloride presents significant challenges, primarily due to the highly exothermic nature of the reaction and the handling of hazardous materials. mt.comgordon.edu Process intensification—the development of safer, cleaner, and more energy-efficient manufacturing processes—is a key consideration. researchgate.net

Traditionally, Grignard reagents are produced in large, dosing-controlled semi-batch reactors. researchgate.net However, modern industrial methodology is increasingly shifting towards continuous processing, which offers numerous advantages. youtube.comgordon.edu Continuous Stirred-Tank Reactors (CSTRs) or flow tube reactors allow for the synthesis to occur in a much smaller reaction volume at any given time, inherently minimizing the risk associated with potential thermal runaway. researchgate.netgordon.edu

Key advantages of continuous flow synthesis include:

Enhanced Safety: Small reactor volumes and superior heat exchange reduce the hazards of the strongly exothermic reaction. youtube.comgordon.edu

Improved Efficiency and Yield: Continuous processes can lead to significant reductions in magnesium usage and process mass intensity (PMI). gordon.edu Yields can be improved by minimizing the formation of impurities and side products. researchgate.netgordon.edu

Superior Process Control: The use of inline analytical tools, such as FTIR spectroscopy (ReactIR), allows for real-time monitoring of the reaction, ensuring complete conversion and preventing the accumulation of unreacted intermediates. mt.comresearchgate.net

Solvent Choice: Continuous processes have facilitated the use of safer and more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources. gordon.edu

Table 3: Comparison of Batch vs. Continuous Industrial Synthesis of Grignard Reagents This table is interactive. You can sort and filter the data.

Parameter Laboratory/Batch Process Industrial Continuous Process
Reactor Type Round-bottom flask / Large batch reactor Continuous Stirred-Tank Reactor (CSTR) / Flow tube reactor
Reaction Volume 1–5 L (Lab) up to 3000 L (Industrial Batch) Small, constant volume (e.g., 250 mL CSTR) gordon.edu
Safety Profile High risk of thermal runaway due to large volume mt.comgordon.edu Inherently safer due to small holdup volume and better heat transfer youtube.comgordon.edu
Mg Stoichiometry Typically a slight excess Can operate with a large, fixed-bed excess, improving selectivity researchgate.netresearchgate.net
Impurity Formation Higher potential for side products (e.g., Wurtz coupling) researchgate.net Substantially reduces reaction impurities gordon.edu
Process Control Dosing-controlled based on temperature monitoring researchgate.net Real-time control via inline analytics (e.g., FTIR) mt.com

Analytical and Spectroscopic Techniques for Mechanistic Studies

In-Situ Spectroscopic Monitoring of Grignard Reactions

Instruments like Mettler-Toledo's ReactIR use an Attenuated Total Reflectance (ATR) probe that can be inserted directly into the reaction vessel. mt.commt.com This allows for the continuous collection of infrared spectra throughout the reaction. The formation of 2,5-Dichlorobenzylmagnesium chloride can be monitored by tracking two key spectral events simultaneously:

Consumption of Starting Material : The disappearance of characteristic infrared absorption bands corresponding to the starting material, 2,5-dichlorobenzyl chloride.

Formation of Grignard Reagent : The appearance of new absorption bands associated with the newly formed carbon-magnesium bond of the Grignard reagent. mt.com

This continuous monitoring is crucial for identifying the often-unpredictable induction period of a Grignard reaction. mt.com A delayed initiation can lead to a dangerous accumulation of the unreacted halide. If the reaction then starts abruptly, the large, sudden exotherm can result in a runaway reaction. acs.org By using in-situ FTIR, chemists can confirm that the reaction has initiated safely before proceeding with the addition of the remaining halide. mt.comacs.org The technology is applicable to both traditional batch syntheses and modern continuous flow chemistry setups. mt.com

Table 1: Application of In-Situ FTIR for Monitoring the Formation of 2,5-Dichlorobenzylmagnesium chloride
Analytical ParameterDescriptionSignificance for Mechanistic Studies
Reactant Concentration (2,5-dichlorobenzyl chloride)Monitored by the decrease in intensity of its specific IR absorption bands.Provides data on consumption rate, helps identify the end of the induction period, and prevents unsafe accumulation. acs.org
Product Concentration (2,5-Dichlorobenzylmagnesium chloride)Monitored by the increase in intensity of new IR bands associated with the C-Mg bond. mt.comTracks the rate of formation, confirms reaction progress, and helps determine reaction endpoint.
Reaction InitiationObserved as the point where the reactant's IR signal begins to decrease and the product's signal starts to increase. mt.comCrucial for process safety and control, ensuring the reaction is proceeding as expected before further reagent addition. hzdr.de

Multinuclear and Variable-Temperature NMR Spectroscopy for Intermediates and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamic behavior of Grignard reagents in solution. wikipedia.org For 2,5-Dichlorobenzylmagnesium chloride, a combination of multinuclear and variable-temperature (VT) NMR experiments can provide deep mechanistic insights. ox.ac.uk

Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. nih.gov This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and magnesium halide.

2 RMgX ⇌ R₂Mg + MgX₂

Multinuclear NMR, particularly using isotopes like ¹H, ¹³C, and ²⁵Mg, can be used to identify and quantify the different species present at equilibrium. nih.govorganicchemistrydata.org

¹H and ¹³C NMR : Provide detailed structural information about the organic framework of the Grignard reagent. The chemical shifts of the benzylic protons and the aromatic carbons in 2,5-Dichlorobenzylmagnesium chloride are sensitive to the electronic environment, allowing differentiation between the RMgCl form and the R₂Mg form.

²⁵Mg NMR : Although less common due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, this technique directly probes the magnesium center. It can provide distinct signals for the different magnesium environments in RMgCl, R₂Mg, and MgCl₂, offering definitive evidence for the position of the Schlenk equilibrium. nih.gov

Variable-Temperature (VT) NMR is employed to study the dynamics of these systems. ox.ac.uk By recording spectra at different temperatures, researchers can investigate processes such as:

Interconversion Rates : Determining the rate at which different species in the Schlenk equilibrium interconvert.

Solvent Exchange : Observing the exchange of coordinating solvent molecules (like THF) with the magnesium center.

Aggregate Formation : Studying the equilibrium between monomeric and dimeric (or higher) aggregate structures, which is often temperature-dependent. nih.gov

Trapping Intermediates : At low temperatures, it may be possible to slow down reactions or equilibria enough to observe transient intermediates that are not detectable at room temperature. ox.ac.uk

Table 2: NMR Techniques for Studying 2,5-Dichlorobenzylmagnesium chloride
NMR TechniqueInformation ObtainedRelevance to Mechanistic Understanding
¹H NMRStructure of the organic moiety, detection of byproducts.Confirms the formation of the benzylmagnesium structure and can quantify impurities. researchgate.net
¹³C NMRDetailed carbon skeleton information, influence of MgCl group on aromatic ring.Provides structural confirmation and insight into electronic effects.
²⁵Mg NMRDirect observation of the magnesium center.Allows for the direct study of the Schlenk equilibrium by distinguishing between RMgCl, R₂Mg, and MgCl₂ species. nih.gov
Variable-Temperature (VT) NMRDynamic processes, kinetic parameters, observation of low-temperature intermediates. ox.ac.ukElucidates the kinetics of the Schlenk equilibrium, solvent coordination dynamics, and aggregation state. nih.gov

Spectroscopic Characterization of Reaction Byproducts Relevant to Mechanism

The formation of 2,5-Dichlorobenzylmagnesium chloride is often accompanied by side reactions, with the most common being a Wurtz-type homocoupling. alfa-chemistry.comchemrxiv.org This reaction involves the coupling of the newly formed Grignard reagent with a molecule of the unreacted 2,5-dichlorobenzyl chloride, leading to the formation of a symmetrical dimer.

ArCH₂MgCl + ArCH₂Cl → ArCH₂-CH₂Ar + MgCl₂
(where Ar = 2,5-dichlorophenyl)

Spectroscopic techniques are essential for the identification and quantification of this byproduct within the reaction mixture.

¹H NMR Spectroscopy : The symmetrical nature of 1,2-bis(2,5-dichlorophenyl)ethane results in a simplified ¹H NMR spectrum compared to the starting material or the Grignard product. It would be characterized by a sharp singlet for the four equivalent benzylic protons (–CH₂–CH₂–) and a distinct set of signals for the aromatic protons.

Mass Spectrometry (MS) : After quenching the reaction, mass spectrometry can easily identify the homocoupling product. The mass spectrum would show a molecular ion peak corresponding to the mass of C₁₄H₁₀Cl₄, with a characteristic isotopic cluster pattern due to the presence of four chlorine atoms.

Chromatography (GC/HPLC) : Gas or liquid chromatography can be used to separate the byproduct from the main product (after derivatization/quenching) and starting material, allowing for its quantification. mdpi.com

The systematic study of how reaction variables affect the ratio of Grignard reagent to Wurtz byproduct provides crucial mechanistic information, often pointing towards radical intermediates or surface-based reaction pathways on the magnesium metal. researchgate.netwikipedia.org

Advanced Chromatographic and Mass Spectrometric Methods for Reaction Profiling

Comprehensive reaction profiling, which involves monitoring the concentrations of all key components (reactants, intermediates, products, and byproducts) over time, requires advanced separation and detection methods. For Grignard reactions, which are often conducted in non-aqueous, aprotic solvents and involve moisture-sensitive species, specialized analytical techniques are necessary. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern reaction analysis. rsc.org For Grignard reactions, samples are typically quenched with a proton source before analysis.

Reversed-Phase LC : This is a common mode, but the high organic content of the reaction solvent (e.g., THF) may require significant dilution. reddit.com

Supercritical Fluid Chromatography (SFC) : SFC is an excellent alternative to traditional HPLC for analyzing reaction mixtures from organometallic syntheses. It uses supercritical CO₂ as the main mobile phase, which is compatible with the organic solvents used in Grignard reactions and can often provide faster, more efficient separations of complex mixtures without the use of water. researchgate.net

Mass Spectrometry (MS) serves as a highly sensitive and specific detector.

Future Research Directions and Unresolved Challenges

Exploration of New Catalytic Systems for Enhanced Selectivity

A significant area of future research lies in the development of novel catalytic systems to enhance the selectivity of reactions involving 2,5-Dichlorobenzylmagnesium chloride. While uncatalyzed Grignard reactions are foundational, the use of transition metal catalysts can unlock new reaction pathways and improve control over product formation. Research is focused on designing catalysts that can effectively differentiate between various reactive sites in complex molecules, leading to higher yields of desired products and minimizing the formation of unwanted byproducts. For instance, the development of nickel-catalyzed cross-coupling reactions of methoxyarenes with alkyl Grignard reagents has demonstrated the potential for using readily available ethers as halide surrogates, a method that could be extended and optimized for dichlorinated benzyl (B1604629) Grignards. uniroma1.it The goal is to create more robust and versatile catalytic systems that can operate under mild conditions with high efficiency and selectivity.

Development of Greener and More Sustainable Grignard Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic processes. youtube.comyoutube.com For Grignard reagents like 2,5-Dichlorobenzylmagnesium chloride, a key challenge is the reliance on volatile and flammable ether solvents such as diethyl ether and tetrahydrofuran (B95107) (THF). youtube.com Future research is directed towards finding more environmentally benign solvent alternatives. youtube.com Studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a promising greener solvent for Grignard reactions, offering comparable or even superior performance to traditional ethers. youtube.com

Furthermore, mechanochemical methods, which involve reactions conducted with minimal or no solvent by mechanical grinding, are being explored as a sustainable alternative for the synthesis of Grignard reagents. acs.org This approach has the potential to significantly reduce solvent waste and energy consumption. acs.org The development of such solvent-free or solvent-minimized procedures for the synthesis and reaction of 2,5-Dichlorobenzylmagnesium chloride is a critical goal for making its chemistry more sustainable. acs.org

Addressing Challenges in Reaction Control and Scalability

While Grignard reactions are widely used in the laboratory, their scale-up to industrial production can present significant challenges. The high reactivity of Grignard reagents can lead to exothermic reactions that are difficult to control on a large scale, posing safety risks. Additionally, the formation of byproducts, such as from Wurtz coupling, can reduce the yield and purity of the desired product.

Future research will focus on developing strategies to improve reaction control and ensure safe and efficient scalability. This includes the implementation of continuous flow chemistry, where reagents are mixed and reacted in a continuous stream rather than in a large batch reactor. Flow chemistry offers better control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. Optimizing reaction conditions, including the use of specific catalysts and activators, is also crucial for minimizing side reactions and maximizing yield during scale-up.

Expanding the Scope of Synthetic Transformations with Substituted Benzyl Grignards

Researchers continue to explore new synthetic transformations that can be achieved using substituted benzyl Grignard reagents like 2,5-Dichlorobenzylmagnesium chloride. The unique electronic and steric properties imparted by the dichloro-substitution pattern can be exploited to develop novel reactions and synthesize complex molecules.

One area of interest is the development of new cross-coupling reactions that can form challenging carbon-carbon and carbon-heteroatom bonds. For example, the synthesis of benzyl sulfides via the reaction of benzyl Grignard reagents with phosphinic acid thioesters presents a novel approach to C-S bond formation. Additionally, expanding the range of electrophiles that can react efficiently with 2,5-Dichlorobenzylmagnesium chloride will open up new avenues for the synthesis of functionalized aromatic compounds. The development of highly functionalized Grignard reagents and their application in amination reactions is another promising research direction. These efforts will broaden the synthetic utility of this versatile reagent and enable the construction of a wider array of valuable molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing 2,5-Dichlorobenzylmagnesium chloride, and how can side reactions be minimized?

  • Methodology : The synthesis typically involves halogen-metal exchange or Grignard reagent preparation. Key parameters include temperature control (0–5°C to avoid thermal decomposition), solvent choice (dry THF or diethyl ether), and slow addition of the aryl halide to magnesium to prevent runaway reactions. Side reactions like Wurtz coupling can be mitigated by maintaining anhydrous conditions and using freshly activated magnesium .
  • Validation : Monitor reaction progress via gas evolution and quenching aliquots with deuterated water for <sup>1</sup>H NMR analysis to confirm intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2,5-Dichlorobenzylmagnesium chloride?

  • Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated THF to observe Mg-bound benzyl signals (shifted upfield due to electron donation from Mg) .
  • XRD : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve Mg coordination geometry. Note that air-sensitive handling requires inert-atmosphere techniques during crystal mounting .
    • Data Interpretation : Compare observed shifts with computational predictions (DFT) for validation .

Q. What are the critical safety protocols for handling 2,5-Dichlorobenzylmagnesium chloride in laboratory settings?

  • Handling : Use Schlenk lines or gloveboxes under inert gas (N2/Ar). Avoid contact with moisture, acids, or oxidizers to prevent violent decomposition .
  • Emergency Measures : For spills, neutralize with dry sand or sodium bicarbonate; for exposure, rinse skin/eyes with copious water and seek medical evaluation of magnesium-related alkalinity effects .

Q. How does the reactivity of 2,5-Dichlorobenzylmagnesium chloride compare to other Grignard reagents in nucleophilic substitutions?

  • Mechanistic Insight : The electron-withdrawing Cl groups at the 2- and 5-positions reduce electron density at the benzyl carbon, decreasing nucleophilicity compared to unsubstituted benzylmagnesium chloride. Reactivity can be enhanced by using polar aprotic solvents (e.g., THF) or additives like LiCl to stabilize the Mg center .

Advanced Research Questions

Q. What computational strategies can predict the stability and reaction pathways of 2,5-Dichlorobenzylmagnesium chloride?

  • Approach : Employ density functional theory (DFT) to model Mg–C bond dissociation energies and transition states for common reactions (e.g., alkylation). Software like Gaussian or ORCA can simulate solvent effects (PCM models) and compare with experimental kinetics .
  • Validation : Cross-validate computed IR spectra (e.g., Mg–C stretches at 400–500 cm<sup>−1</sup>) with experimental data from attenuated total reflectance (ATR) FTIR .

Q. How does thermal stability vary between 2,5-Dichlorobenzylmagnesium chloride and its analogs under non-ideal storage conditions?

  • Study Design : Conduct thermogravimetric analysis (TGA) under controlled atmospheres. Compare decomposition onset temperatures (Td) with analogs (e.g., 3,5-dichloro derivatives). Use differential scanning calorimetry (DSC) to identify exothermic degradation events .
  • Findings : Chlorine substituents at ortho positions may lower Td due to steric strain, requiring storage below −20°C .

Q. How should researchers address contradictions in reported reactivity or spectral data for this compound?

  • Resolution Framework :

Replicate Conditions : Ensure solvent purity, magnesium activation, and stoichiometry match literature methods .

Cross-Lab Validation : Collaborate to standardize NMR referencing (e.g., internal TMS) and XRD data collection parameters (SHELX settings) .

Meta-Analysis : Use PubChem or CAS Common Chemistry to aggregate spectral data and identify outliers .

Q. What alternative synthetic routes exist for 2,5-Dichlorobenzylmagnesium chloride, and how do they impact scalability?

  • Innovative Methods :

  • Electrochemical Synthesis : Direct reduction of 2,5-dichlorobenzyl chloride at Mg electrodes in non-aqueous electrolytes, avoiding pyrophoric Mg turnings .
  • Microwave-Assisted Preparation : Reduces reaction time but requires precise control to prevent localized overheating .
    • Trade-offs : Electrochemical routes may offer better scalability but require specialized equipment; microwave methods are lab-scale only .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.